molecular formula C13H8OS B050317 Thioxanthone CAS No. 492-22-8

Thioxanthone

Cat. No. B050317
CAS RN: 492-22-8
M. Wt: 212.27 g/mol
InChI Key: YRHRIQCWCFGUEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thioxanthone is traditionally synthesized through several pathways, including from methyl thiosalicylate, benzophenone, diarylthioether, or diarylthioester intermediates. Recent advancements have led to more efficient and cleaner synthetic methodologies, especially for applications in photochemistry. Notably, one synthesis approach involves concise methods starting from methyl thiosalicylate, allowing for the efficient catalysis of intramolecular [2+2] photocycloaddition reactions under visible light (Alonso & Bach, 2014).

Molecular Structure Analysis

The molecular structure of thioxanthone contributes to its unique photochemical properties. It exhibits significant absorption in the visible light region, which enables its use in various photocatalytic and photopolymerization processes. The structure's ability to facilitate energy transfer is crucial for its function as an organocatalyst in enantioselective photocycloaddition reactions.

Chemical Reactions and Properties

Thioxanthone's chemical reactivity is highlighted by its role in photocatalysis. It acts as a photoinitiator in free radical polymerization processes, even in the presence of oxygen, which is facilitated by its molecular structure enabling efficient energy transfer mechanisms. This property is utilized in the development of new photopolymerizable materials and in enhancing the efficiency of existing photocatalytic systems (Balta et al., 2007).

Physical Properties Analysis

The physical properties of thioxanthone, such as its absorption characteristics in the visible light spectrum, are fundamental to its applications in photochemistry. These properties allow thioxanthone to function effectively as a photoinitiator and photocatalyst, enabling the polymerization of various monomers under visible light and in the presence of oxygen.

Chemical Properties Analysis

Thioxanthone's chemical properties, particularly its photoreactivity and ability to initiate polymerization reactions, make it a valuable component in the synthesis of photopolymerizable materials. Its role in the development of photoinitiating systems for free radical polymerization showcases its potential in creating innovative materials and technologies for various industrial applications.

Scientific Research Applications

  • Synthesis and Biological Applications : Thioxanthones are synthesized through various intermediates and have shown promising applications in chemotherapy. The first therapeutic application was Miracil D in 1945, used as an antischistosomal agent. Recent developments include derivatives like SR271425, which demonstrate excellent preclinical antitumor efficacy (Paiva, Pinto, & Sousa, 2013).

  • Anticancer and Radiotherapy Agents : Polymer-incorporated thioxanthone derivatives show potential as anticancer and radiotherapy agents due to properties like water solubility, radiosensitizing effect, and anticancer activity (Yılmaz, Guler, Barlas, Timur, & Yagcı, 2016).

  • Antiproliferative Action Against Tumor Cells : Thioxanthone derivatives have been shown to inhibit the proliferation of human tumor cells, with compounds like SW 33377 exhibiting significant in vitro activity and leading to clinical trials (Izbicka, Lawrence, Davidson, Rake, & Von Hoff, 1998).

  • Preclinical Efficacy Against Solid Tumors : Thioxanthone derivative SR271425 has demonstrated high activity against various solid tumors in preclinical testing, suggesting its potential for clinical trials (Corbett et al., 2004).

  • Phase I Clinical Trials : SR271425 has undergone phase I clinical trials to determine its safety and efficacy in patients with refractory solid tumors, showing promise as a novel cytotoxic DNA-interacting agent (Lockhart et al., 2009).

  • Photochemical and Photophysical Applications : Thioxanthone's unique photochemical and photophysical properties have been extensively studied, contributing to a better understanding of its triplet state photochemistry (Pandey & Umapathy, 2011).

  • Binding with ct-DNA : Studies on thioxanthone derivatives like 2-thioxanthone acetic acid have shown significant binding interactions with ct-DNA, indicating potential therapeutic applications (Ataci, Ozçelik, & Arsu, 2018).

  • Photocatalytic Applications : Thioxanthones serve as efficient photocatalysts in photopolymerizations and have been used in the development of high-performance photoinitiating systems (Dadashi-Silab, Aydogan, & Yagcı, 2015).

Safety And Hazards

Thioxanthone is used in inks applied to packaging materials, including foods packed in cartons . The European Food Safety Authority advises that the presence of Thioxanthone in foods, whilst undesirable, does not give cause for health concern at the levels reported .

Future Directions

Thioxanthone has been recognized by the organic chemistry community as an important part of photochemistry and catalysis . It has been employed in numerous examples of photochemical reactions, where it is employed as a mediator and more specifically in polymerisation reactions, and organic transformations .

properties

IUPAC Name

thioxanthen-9-one
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InChI

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
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InChI Key

YRHRIQCWCFGUEQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2
Source PubChem
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Molecular Formula

C13H8OS
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DSSTOX Substance ID

DTXSID8060082
Record name Thioxanthen-9-one
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Molecular Weight

212.27 g/mol
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Physical Description

Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Thioxanthone
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Vapor Pressure

0.0000135 [mmHg]
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Product Name

Thioxanthen-9-one

CAS RN

492-22-8
Record name Thioxanthone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,630
Citations
NF Nikitas, PL Gkizis, CG Kokotos - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… Among the various aromatic ketones, thioxanthone (TX) … the photophysical properties of thioxanthone, as well as its … that of thioxanthone, such as CF 3 -thioxanthone or Cl-thioxanthone, …
Number of citations: 96 pubs.rsc.org
DK Balta, N Cetiner, G Temel, Z Turgut… - Journal of Photochemistry …, 2008 - Elsevier
5-Thia-naphthacen-12-one (TX-Np) was synthesized as a potential photoinitiator for radical polymerization. Polymerization studies revealed that TX-Np acts as a photoinitiator for …
Number of citations: 59 www.sciencedirect.com
JC Dalton, FC Montgomery - Journal of the American Chemical …, 1974 - ACS Publications
… While using thioxanthone as a … thioxanthone varies by more than three orders of magnitude as a function of solvent and suggests that caution should be exercised in using thioxanthone …
Number of citations: 120 pubs.acs.org
T Corrales, F Catalina, C Peinado, NS Allen, AM Rufs… - Polymer, 2002 - Elsevier
… with the system comprising the thioxanthone bound to a polymer chain and … thioxanthone chromophore. Bimolecular rate constants for the singlet and triplet quenching of thioxanthone …
Number of citations: 112 www.sciencedirect.com
B Gacal, H Akat, DK Balta, N Arsu, Y Yagci - Macromolecules, 2008 - ACS Publications
Macrophotoinitiators containing thioxanthone (TX) moieties as side chains were synthesized by using “double click chemistry” strategy; combining in-situ 1,3-dipolar azide−alkyne [3 + 2…
Number of citations: 158 pubs.acs.org
MI Yagofarov, AA Sokolov, AV Gerasimov… - Journal of Chemical & …, 2022 - ACS Publications
Much attention has been paid to experimental investigation of the thermodynamic properties of aromatic and heteroaromatic compounds since the beginning of the 20th century. The …
Number of citations: 4 pubs.acs.org
G Yilmaz, B Aydogan, G Temel, N Arsu… - …, 2010 - ACS Publications
… thioxanthone fluorene photoinitiators absorbing at visible range and then investigated the effect of structures of on photochemical behaviors in comparison with the parent thioxanthone …
Number of citations: 147 pubs.acs.org
A Mau, TH Le, C Dietlin, TT Bui, B Graff, F Dumur… - Polymer …, 2020 - pubs.rsc.org
Three thioxanthone derivatives differing by their peripheral … and lifetimes of these thioxanthone derivatives have been … for one of these thioxanthone derivatives in the photoinitiating …
Number of citations: 22 pubs.rsc.org
SK Dogruyol, Z Dogruyol, N Arsu - Journal of Polymer Science …, 2011 - Wiley Online Library
… 34, 35 Another approach was undertaken and thioxanthone-benzotriazole was synthesized, … , namely thioxanthone-fluorene carboxylic acid (TX-FLCOOH) and thioxanthone fluorene …
Number of citations: 57 onlinelibrary.wiley.com
M Aydin, N Arsu, Y Yagci, S Jockusch, NJ Turro - Macromolecules, 2005 - ACS Publications
A mechanistic study concerning photoinitiated free radical polymerization using thioxanthone thio-acetic acid (TX−S−CH 2 −COOH) as one-component Type II photoinitiator was …
Number of citations: 191 pubs.acs.org

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